molecular formula C7H11N3O2S B13986118 6-amino-5-(2-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 90008-75-6

6-amino-5-(2-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B13986118
CAS No.: 90008-75-6
M. Wt: 201.25 g/mol
InChI Key: KLVBHYOOJMHXRX-UHFFFAOYSA-N
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Description

6-amino-5-(2-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one is a compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(2-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a thiourea derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(2-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted pyrimidine derivatives.

Scientific Research Applications

6-amino-5-(2-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-5-(2-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of nucleic acid synthesis, disruption of metabolic processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-thiouracil
  • 5-hydroxy-2-thiouracil
  • 6-amino-5-methyl-2-thiouracil

Uniqueness

6-amino-5-(2-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

90008-75-6

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

6-amino-5-(2-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C7H11N3O2S/c1-3(11)2-4-5(8)9-7(13)10-6(4)12/h3,11H,2H2,1H3,(H4,8,9,10,12,13)

InChI Key

KLVBHYOOJMHXRX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(NC(=S)NC1=O)N)O

Origin of Product

United States

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